molecular formula C10H14N2O4 B009514 Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 100852-80-0

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No. B009514
CAS RN: 100852-80-0
M. Wt: 226.23 g/mol
InChI Key: WPKJUUKSWNCKPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and related compounds has been explored through various synthetic routes, including regioselective synthesis and reactions with hydrazine monohydrochloride and (hetero)arylhydrazines, leading to various substituted pyrazole derivatives (Hanzlowsky et al., 2003). Another study detailed the experimental (FT-IR, FT-Raman, and UV–Vis spectra) and density functional theory calculations of diethyl 1H-pyrazole-3,5-dicarboxylate to investigate its structural properties and vibrational frequencies (Sri et al., 2012).

Molecular Structure Analysis

The molecular structure of diethyl 1H-pyrazole-3,5-dicarboxylate has been thoroughly analyzed through crystallographic studies and density functional theory (DFT). These analyses reveal details about the compound's geometric and electronic structure, providing insights into its reactivity and interactions with other molecules (Sri et al., 2012).

Chemical Reactions and Properties

Research on this compound has shown its ability to form stable complexes with various substances, indicating its potential as a receptor in chemical sensors and other applications. For instance, its sodium salt has been found to interact with dopamine and amphetamines, forming stable complexes that were analyzed through crystal structures (Reviriego et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as its vibrational frequencies, have been studied using FT-IR, FT-Raman, and UV–Vis spectral analyses. These studies provide valuable information on the compound's behavior in different conditions and its interactions with light and other electromagnetic radiation (Sri et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of this compound, have been elucidated through various synthetic and analytical techniques. These studies have contributed to a deeper understanding of its potential applications in organic synthesis and materials science (Hanzlowsky et al., 2003).

Scientific Research Applications

Interaction with Dopamine and Amphetamines

Diethyl 1H-pyrazole-3,5-dicarboxylate, in its sodium salt form, demonstrates significant interaction with neurotransmitters such as dopamine and amphetamines. Studies have shown that it forms stable complexes with these compounds, leading to a double helical supramolecular structure, which is of interest in understanding neurotransmitter interactions at the molecular level (Reviriego et al., 2006).

Structural and Spectral Analysis

Diethyl 1H-pyrazole-3,5-dicarboxylate has been the subject of detailed structural and vibrational studies. Using density functional theory, researchers have analyzed its structural properties, vibrational frequencies, and electronic spectra. Such studies contribute to a deeper understanding of the compound’s physical and chemical characteristics, which is crucial for its potential applications in various fields (Sri et al., 2012).

Synthesis of Pyrazolone Derivatives

Diethyl 1H-pyrazole-3,5-dicarboxylate is a key precursor in the synthesis of various pyrazolone derivatives. These compounds have applications in pharmacology and chemical research. The synthesis methods developed provide insights into the chemical reactivity and potential applications of these derivatives (Ito & Oda, 1966).

In Crystal Structure Studies

The compound has also been studied for its crystal structure when combined with primary amines. These studies are significant in the field of crystallography and materials science, helping to understand the formation and properties of different crystal structures (Navarro et al., 2006).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

diethyl 1-methylpyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJUUKSWNCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333711
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100852-80-0
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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